- 2-Aminopyridines as an α-Bromination Shuttle in a Transition Metal-Free One-Pot Synthesis of Imidazo[1,2-a]pyridines, Advanced Synthesis & Catalysis, 2016, 358(3), 364-369
Cas no 943112-78-5 (Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate)
943112-78-5 structure
Product Name:Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
كاس عدد:943112-78-5
وسط:C10H10N2O2
ميغاواط:190.198602199554
MDL:MFCD15203666
CID:840324
PubChem ID:20110289
Update Time:2025-05-19
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
- AK146475
- 6967AJ
- FCH924816
- SY011682
- AX8284038
- ST24047730
- 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid methyl ester
- Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (ACI)
- MFCD15203666
- BS-18266
- CS-0084385
- AKOS000348674
- SCHEMBL24655998
- DB-079848
- Methyl2-methylimidazo[1,2-a]pyridine-3-carboxylate
- 943112-78-5
- C77248
-
- MDL: MFCD15203666
- نواة داخلي: 1S/C10H10N2O2/c1-7-9(10(13)14-2)12-6-4-3-5-8(12)11-7/h3-6H,1-2H3
- مفتاح Inchi: LRDHMQIRNWVJTH-UHFFFAOYSA-N
- ابتسامات: O=C(C1N2C(C=CC=C2)=NC=1C)OC
حساب السمة
- نوعية دقيقة: 190.074227566g/mol
- النظائر كتلة واحدة: 190.074227566g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 14
- تدوير ملزمة العد: 2
- تعقيدات: 232
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 43.6
- إكسلوغ 3: 2.3
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-50mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 50mg |
98.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-200mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 200mg |
226.0CNY | 2021-08-04 | |
| Chemenu | CM151085-100mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 100mg |
$91 | 2021-08-05 | |
| Chemenu | CM151085-250mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 250mg |
$164 | 2021-08-05 | |
| Chemenu | CM151085-1g |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 1g |
$366 | 2021-08-05 | |
| Chemenu | CM151085-5g |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 5g |
$1181 | 2021-08-05 | |
| Chemenu | CM151085-1g |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95%+ | 1g |
$112 | 2024-07-19 | |
| Chemenu | CM151085-5g |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95%+ | 5g |
$446 | 2024-07-19 | |
| Apollo Scientific | OR965437-1g |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95% | 1g |
£90.00 | 2025-02-21 | |
| abcr | AB539079-250 mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate; . |
943112-78-5 | 250MG |
€110.30 | 2022-03-23 |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Bromotrichloromethane , Potassium bicarbonate Solvents: Acetonitrile ; 5 h, 80 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Solvents: Polyethylene glycol ; 5 min, rt; 1 h, 80 °C
المراجع
- Sonochemical Synthesis and In Silico Evaluation of Imidazo[1,2-a]Pyridine Derivatives as Potential Inhibitors of Sirtuins, Polycyclic Aromatic Compounds, 2023, 43(4), 3741-3760
طريقة الإنتاج 3
رد فعل الشرط
1.1 Solvents: Ethanol ; 20 h, reflux
المراجع
- Design, Synthesis, and Pharmacological Evaluation of N-Acylhydrazones and Novel Conformationally Constrained Compounds as Selective and Potent Orally Active Phosphodiesterase-4 Inhibitors, Journal of Medicinal Chemistry, 2012, 55(17), 7525-7545
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Boron trifluoride etherate , Tetrabutylammonium iodide Solvents: Acetonitrile ; 9 h, 80 °C
المراجع
- TBAI-catalyzed oxidative coupling of aminopyridines with β-keto esters and 1,3-diones - synthesis of imidazo[1,2-a]pyridines, Chemical Communications (Cambridge, 2011, 47(40), 11333-11335
طريقة الإنتاج 5
رد فعل الشرط
المراجع
- Thermal and microwave-assisted rapid syntheses of substituted imidazo[1,2-a]pyridines under solvent- and catalyst-free conditions [Erratum to document cited in CA154:588804], Synthesis, 2011, (8),
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Carbon tetrabromide Solvents: Acetonitrile ; 3 - 36 h, 80 °C
المراجع
- CBr4 Mediated Oxidative C-N Bond Formation: Applied in the Synthesis of Imidazo[1,2-α]pyridines and Imidazo[1,2-α]pyrimidines, Organic Letters, 2016, 18(5), 1016-1019
طريقة الإنتاج 7
رد فعل الشرط
1.1 rt; 10 min, 55 °C
1.2 Reagents: Sodium sulfite Solvents: Water ; pH 8 - 9
1.2 Reagents: Sodium sulfite Solvents: Water ; pH 8 - 9
المراجع
- Thermal and microwave-assisted rapid syntheses of substituted imidazo[1,2-a]pyridines under solvent- and catalyst-free conditions, Synthesis, 2011, (4), 635-641
طريقة الإنتاج 8
رد فعل الشرط
1.1 Solvents: Methanol ; overnight, rt
المراجع
- Synthesis and characterisation of novel N substituted 2-methylimidazo[1,2a]pyridine-3-carboxamides, Journal of Chemical Research, 2011, 35(4), 243-245
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Solvents: Water ; 30 min, 80 °C
1.2 30 min, 80 °C
1.2 30 min, 80 °C
المراجع
- NBS mediated protocol for the synthesis of N-bridged fused heterocycles in water, Tetrahedron Letters, 2017, 58(37), 3662-3666
طريقة الإنتاج 10
رد فعل الشرط
1.1 3.5 h, rt
المراجع
- A Novel Solvent-Free Approach to Imidazole Containing Nitrogen-Bridgehead Heterocycles, Organic Letters, 2013, 15(14), 3646-3649
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile , Bromotrichloromethane ; 10 h, rt
المراجع
- Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle, Journal of Organic Chemistry, 2016, 81(19), 9167-9174
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Potassium bromide Catalysts: Erythrosine Solvents: Acetonitrile ; 24 h, rt
المراجع
- Photocatalytic regeneration of brominating agent in the visible light-mediated synthesis of imidazo[1,2-a]pyridines, Catalysis Science & Technology, 2019, 9(6), 1528-1534
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Iodobenzene diacetate Catalysts: Boron trifluoride etherate Solvents: Tetrahydrofuran ; overnight, 7 °C
المراجع
- Synthesis of imidazo[1,2-a]pyridines by the bis(acetyloxy)(phenyl)-λ3-iodane-mediated oxidative coupling of 2-aminopyridines with β-keto esters and 1,3-diones, Synthesis, 2011, (15), 2445-2453
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Raw materials
- Methyl 2-chloroacetoacetate
- Ethyl 2-chloroacetoacetate
- Diazenecarboxylic acid, (3-methoxy-1-methyl-3-oxo-1-propenyl)-,1,1-dimethylethyl ester
- Methyl 2-bromo-3-oxobutanoate
- methyl 3-oxobutanoate
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Preparation Products
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate الوثائق ذات الصلة
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
943112-78-5 (Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate) منتجات ذات صلة
- 2549-19-1(Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate)
- 123531-52-2(Ethyl imidazo1,2-apyridine-3-carboxylate)
- 1038828-20-4(3-methyl-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester)
- 81438-51-9(Ethyl 2,6-Dimethylimidazo1,2-Apyridine-3-carboxylate)
- 1400766-07-5(Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate)
- 1220397-13-6(Methyl Imidazo1,2-apyridine-2-carboxylate)
- 81448-48-8(Ethyl 2,7-dimethylimidazo1,2-apyridine-3-carboxylate)
- 62772-68-3(Imidazo[1,2-a]pyridine-3-carboxylic acid, 2-methyl-, ethyl ester,monohydrochloride)
- 1400766-01-9(3,7-dimethyl-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester)
- 1400766-19-9(3,5-dimethyl-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester)
الموردين الموصى بهم
Beyond Pharmaceutical Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر
Nantong Boya Environmental Protection Technology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Essenoi Fine Chemical Co., Limited
عضو ذهبي
مورد الصين
مُحْضِر
Suzhou Senfeida Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Nanjing Jubai Biopharm
عضو ذهبي
مورد الصين
كميّة كبيرة